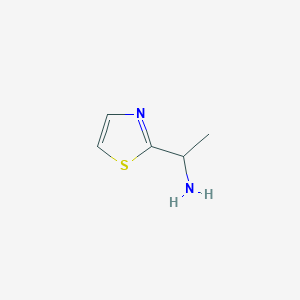

1-(Thiazol-2-yl)ethanamine

Description

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOLTCNKKZZNIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30918866 | |

| Record name | 1-(1,3-Thiazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432047-36-4, 92932-33-7 | |

| Record name | α-Methyl-2-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=432047-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Thiazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-thiazol-2-yl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Thiazol-2-yl)ethanamine: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of 1-(Thiazol-2-yl)ethanamine, a heterocyclic amine with significant potential in medicinal chemistry. The thiazole moiety is a key pharmacophore in numerous biologically active compounds, and this guide aims to furnish researchers and drug development professionals with the core knowledge required for its application in novel therapeutic agents.

Core Chemical and Physical Properties

1-(Thiazol-2-yl)ethanamine is a chiral organic compound featuring a thiazole ring substituted with an ethylamine group at the 2-position. The presence of a stereocenter at the first carbon of the ethylamine side chain results in two enantiomers, (R)- and (S)-1-(Thiazol-2-yl)ethanamine. The hydrochloride salt of this compound is often utilized to improve its solubility in aqueous media.

Structural and Physicochemical Data

The following table summarizes the key structural and physicochemical properties of 1-(Thiazol-2-yl)ethanamine and its closely related isomer, 2-(1,3-thiazol-2-yl)ethanamine, for which more extensive physical data is publicly available.

| Property | Value (1-(Thiazol-2-yl)ethanamine) | Value (2-(1,3-Thiazol-2-yl)ethanamine) |

| IUPAC Name | 1-(1,3-Thiazol-2-yl)ethan-1-amine | 2-(1,3-Thiazol-2-yl)ethanamine |

| Molecular Formula | C₅H₈N₂S | C₅H₈N₂S |

| Molecular Weight | 128.19 g/mol | 128.195 g/mol |

| CAS Number | 432047-36-4 (hydrochloride) | 18453-07-1 |

| Appearance | White to off-white solid (hydrochloride) | - |

| Boiling Point | - | 75-76 °C @ 2 Torr |

| Density | - | 1.18 g/cm³ |

| Flash Point | - | 83.6 °C |

| Vapor Pressure | - | 0.155 mmHg at 25°C |

| SMILES | CC(N)c1nccs1 | C1=CSC(=N1)CCN |

| InChIKey | - | TWZOYAWHWDRMEZ-UHFFFAOYSA-N |

Synthesis of 1-(Thiazol-2-yl)ethanamine: Experimental Protocols

The Hantzsch thiazole synthesis is a classical and widely employed method for the preparation of the thiazole ring system. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 1-(Thiazol-2-yl)ethanamine, a variation of this method can be utilized, starting from readily available precursors.

Hantzsch Thiazole Synthesis: A Representative Protocol

This protocol outlines the general steps for the synthesis of a 2-aminothiazole derivative, which is a key intermediate for obtaining 1-(Thiazol-2-yl)ethanamine.

Materials:

-

α-Haloaldehyde or α-haloketone (e.g., 2-bromo-1-chloroethane)

-

Thioamide (e.g., Thioacetamide)

-

Solvent (e.g., Ethanol, Methanol)

-

Base (optional, for neutralization, e.g., 5% Sodium Carbonate solution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thioamide (1.5 equivalents) in the chosen solvent (e.g., methanol).

-

Addition of α-Halocarbonyl: To the stirred solution, add the α-halocarbonyl compound (1.0 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux (e.g., 100°C) and maintain for a period of 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the contents into a beaker containing a mild base solution (e.g., 5% Na₂CO₃) to neutralize any acid formed and to precipitate the product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration through a Buchner funnel. Wash the filter cake with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Note: The synthesis of the specific 1-(Thiazol-2-yl)ethanamine would require the use of an appropriate α-haloketone precursor that, upon cyclization and subsequent modification, yields the desired product.

Potential Biological Activities and Signaling Pathways

Thiazole derivatives are known to exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery. While the specific signaling pathways for 1-(Thiazol-2-yl)ethanamine are not extensively characterized, the broader class of 2-aminothiazoles has been shown to interact with various biological targets.

The following diagram illustrates the potential biological activities and targets of thiazole-containing compounds, based on available literature.

Experimental Workflow: Hantzsch Thiazole Synthesis

The following diagram provides a visual representation of the general experimental workflow for the Hantzsch thiazole synthesis.

This technical guide serves as a foundational resource for researchers interested in the chemistry and potential applications of 1-(Thiazol-2-yl)ethanamine. The versatility of the thiazole scaffold, combined with the synthetic accessibility of its derivatives, underscores its importance in the ongoing quest for novel and effective therapeutic agents.

An In-Depth Technical Guide on the Stereochemistry of (R)- and (S)-1-(Thiazol-2-yl)ethanamine

A-001

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental concept in drug development, as stereoisomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. This technical guide provides a detailed examination of the stereochemistry of (R)- and (S)-1-(thiazol-2-yl)ethanamine. These chiral amines are important building blocks in medicinal chemistry, most notably as key intermediates in the synthesis of the HIV protease inhibitor, Ritonavir.[1][2] This document will cover the synthesis of the racemic mixture, methods for chiral resolution, and the distinct roles these enantiomers play in pharmaceutical synthesis.

Introduction to Stereochemistry and Thiazole Derivatives

The thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms.[3] This moiety is present in numerous biologically active compounds, including antimicrobials and antitumor agents.[3][4][5] When a chiral center is introduced, as in 1-(thiazol-2-yl)ethanamine, the resulting enantiomers, (R) and (S), can interact differently with chiral biological macromolecules like enzymes and receptors. Therefore, the ability to synthesize and separate these enantiomers in high purity is critical for the development of safe and effective pharmaceuticals. While derivatives of these molecules show broad biological activity, the primary documented application of the specific enantiomers of 1-(thiazol-2-yl)ethanamine is as synthetic intermediates.[6][7]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (R)- and (S)-1-(thiazol-2-yl)ethanamine typically involves two main stages: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 1-(Thiazol-2-yl)ethanamine

The synthesis of the racemic base can be achieved through various established methods for thiazole synthesis.[8][9] A common approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. For 1-(thiazol-2-yl)ethanamine, a multi-step synthesis starting from simpler precursors is often employed.

Chiral Resolution of 1-(Thiazol-2-yl)ethanamine

The separation of the racemic mixture into its constituent enantiomers is a crucial step. Several methods can be employed for this purpose, with enzymatic kinetic resolution being a highly effective and widely used technique.[10][11]

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol is a generalized procedure based on common methodologies for the enzymatic resolution of amines.[12][13]

-

Enzyme Selection: A suitable lipase, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), is selected for its ability to selectively acylate one enantiomer of the amine.

-

Reaction Setup: The racemic 1-(thiazol-2-yl)ethanamine is dissolved in an appropriate aprotic organic solvent (e.g., toluene, MTBE).

-

Acylating Agent: An acyl donor, such as ethyl acetate or vinyl acetate, is added to the mixture.

-

Enzymatic Reaction: The immobilized lipase is added to the solution, and the mixture is agitated at a controlled temperature (e.g., 30-50°C).

-

Monitoring: The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (e.e.) of both the unreacted amine and the acylated product. The reaction is stopped when optimal conversion (ideally close to 50%) and high enantiomeric excess are achieved.

-

Work-up and Separation:

-

The enzyme is removed by filtration.

-

The solvent is removed under reduced pressure.

-

The resulting mixture contains one enantiomer as the free amine and the other as the N-acetylated amide. These can be separated by standard techniques such as column chromatography or acid-base extraction.

-

The N-acetylated enantiomer can then be hydrolyzed (e.g., using aqueous HCl) to yield the corresponding pure amine enantiomer.

-

The logical workflow for this process is outlined in the diagram below.

Workflow for Enzymatic Kinetic Resolution.

Physicochemical and Stereochemical Data

The key difference between the (R) and (S) enantiomers lies in their interaction with plane-polarized light, known as optical activity. While specific optical rotation values are dependent on experimental conditions (concentration, solvent, wavelength, temperature), they are equal in magnitude and opposite in sign for the two enantiomers.

| Property | (R)-1-(Thiazol-2-yl)ethanamine | (S)-1-(Thiazol-2-yl)ethanamine | Racemic 1-(Thiazol-2-yl)ethanamine |

| Molecular Formula | C₅H₈N₂S | C₅H₈N₂S | C₅H₈N₂S |

| Molar Mass | 128.19 g/mol [3] | 128.19 g/mol | 128.19 g/mol |

| Stereochemistry | R-configuration at C1 | S-configuration at C1 | Equimolar mixture of R and S |

| Optical Rotation | Dextrorotatory (+) or Levorotatory (-) | Opposite sign to (R)-enantiomer | 0° (optically inactive) |

Note: Specific optical rotation values require experimental determination and were not consistently available in public literature.

Application in Drug Synthesis: The Case of Ritonavir

The most prominent application distinguishing the two enantiomers is in the synthesis of Ritonavir, an antiretroviral medication used to treat HIV/AIDS.[1][14] The synthesis specifically requires the (S)-enantiomer of a related compound, N-[--INVALID-LINK--carbamoyl]-L-valine, which is derived from (S)-1-(thiazol-2-yl)ethanamine precursors.[2] Using the incorrect enantiomer would result in the formation of a diastereomeric final product with potentially different and undesirable biological activity.

The general synthetic pathway highlights the importance of stereochemical control.

Role of the (S)-enantiomer in Ritonavir Synthesis.

Conclusion

The stereoisomers of 1-(thiazol-2-yl)ethanamine, while sharing identical chemical formulas and connectivity, are distinct chemical entities. Their separation, typically via enzymatic kinetic resolution, is essential for their primary application as chiral building blocks in the pharmaceutical industry. The synthesis of Ritonavir serves as a critical example, where the specific use of the (S)-enantiomer is mandatory to produce the correct, therapeutically active diastereomer. This underscores the broader principle in drug development that precise control over stereochemistry is not merely an academic exercise but a fundamental requirement for producing safe and effective medicines.

References

- 1. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy (R)-1-(Thiazol-2-YL)ethanamine | 623143-43-1 [smolecule.com]

- 4. ijrpr.com [ijrpr.com]

- 5. kuey.net [kuey.net]

- 6. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. archives.ijper.org [archives.ijper.org]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. Novel Kinetic Resolution of Thiazolo-Benzimidazolines Using MAO Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers | MDPI [mdpi.com]

- 13. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Spectroscopic Data Analysis of 1-(Thiazol-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic analysis of 1-(Thiazol-2-yl)ethanamine. Due to the limited availability of published experimental spectra for this specific compound, this document leverages predicted data and established principles of spectroscopic interpretation for thiazole derivatives and primary amines. The methodologies presented are based on standard, widely accepted laboratory protocols.

Molecular Structure and Spectroscopic Overview

1-(Thiazol-2-yl)ethanamine is a heterocyclic compound featuring a thiazole ring substituted at the C2 position with an ethylamine group. Its structure presents several key features for spectroscopic analysis: the aromatic thiazole ring, a chiral center at the alpha-carbon of the ethyl group, a primary amine, and aliphatic protons. Each of these components gives rise to characteristic signals in various spectroscopic techniques, allowing for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.[1] For 1-(Thiazol-2-yl)ethanamine, ¹H and ¹³C NMR provide definitive information on the number and connectivity of atoms.

The proton NMR spectrum is anticipated to show distinct signals for the thiazole ring protons, the methine proton, the methyl protons, and the amine protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms and the aromaticity of the thiazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 (Thiazole) | 7.6 - 7.8 | Doublet (d) | ~3.5 |

| H5 (Thiazole) | 7.1 - 7.3 | Doublet (d) | ~3.5 |

| CH (Methine) | 4.2 - 4.4 | Quartet (q) | ~6.8 |

| NH₂ (Amine) | 1.5 - 2.5 | Broad Singlet (br s) | - |

| CH₃ (Methyl) | 1.5 - 1.7 | Doublet (d) | ~6.8 |

Note: Amine proton signals (NH₂) are often broad and their chemical shift can vary significantly with solvent, concentration, and temperature.

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five unique carbon environments in the molecule. The chemical shifts are predicted based on the analysis of similar thiazole and amine structures.[2][3]

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 (Thiazole) | 170 - 175 | Quaternary carbon attached to S and N, highly deshielded. |

| C4 (Thiazole) | 142 - 145 | Aromatic CH carbon. |

| C5 (Thiazole) | 118 - 122 | Aromatic CH carbon. |

| CH (Methine) | 50 - 55 | Aliphatic carbon attached to the thiazole ring and the amine. |

| CH₃ (Methyl) | 22 - 26 | Aliphatic methyl carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] The spectrum of 1-(Thiazol-2-yl)ethanamine is expected to be characterized by absorptions from the N-H bonds of the primary amine, C-H bonds of the aliphatic and aromatic groups, and vibrations of the thiazole ring.[5][6]

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3400 - 3250 | Medium (typically two bands) |

| Primary Amine | N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Thiazole Ring | C=N Stretch | 1620 - 1580 | Medium |

| Thiazole Ring | C=C Stretch / Ring Vibrations | 1550 - 1450 | Medium to Strong |

| Aliphatic C-H | C-H Bend | 1470 - 1370 | Medium |

| Thiazole Ring | C-S Stretch | 800 - 650 | Medium to Weak |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.[7][8] The molecular weight of 1-(Thiazol-2-yl)ethanamine is 128.20 g/mol .

The fragmentation is expected to be dominated by cleavages adjacent to the amine and the stable thiazole ring.

Table 4: Expected Key Fragments in EI Mass Spectrum

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 128 | [C₅H₈N₂S]⁺ | Molecular Ion (M⁺) |

| 113 | [M - CH₃]⁺ | Loss of the methyl group via alpha-cleavage. This is expected to be a major fragment. |

| 85 | [C₃H₃NS]⁺ | Thiazole ring fragment. |

| 44 | [CH₃-CH=NH₂]⁺ | Fragment from the ethylamine side chain. |

Experimental Protocols

The following sections describe generalized protocols for acquiring the spectroscopic data discussed.

-

Sample Preparation : Dissolve 5-10 mg of purified 1-(Thiazol-2-yl)ethanamine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube.[9] Ensure the sample is fully dissolved.

-

¹H NMR Acquisition :

-

Instrument : 400 MHz (or higher) NMR Spectrometer.

-

Pulse Program : Standard single-pulse experiment (e.g., zg30).[9]

-

Spectral Width : 0-16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 16 scans.

-

-

¹³C{¹H} NMR Acquisition :

-

Sample Preparation : Meticulously grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11][12]

-

Pellet Formation : Place the mixture into a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent, or translucent pellet.[13][14]

-

Data Acquisition :

-

Instrument : FT-IR Spectrometer.

-

Background : Record a background spectrum using a pure KBr pellet or an empty sample compartment.

-

Sample Spectrum : Place the sample pellet in the spectrometer's sample holder and acquire the spectrum.

-

Range : Typically 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Scans : Average of 16-32 scans.

-

-

Sample Introduction : Introduce a small quantity of the volatile sample (typically <1 mg) into the mass spectrometer, often via a direct insertion probe or by coupling with a gas chromatograph (GC-MS).[15]

-

Ionization : The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.[7][16]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis and structural determination.

Caption: A generalized workflow for spectroscopic analysis.

Caption: Logical flow from spectroscopic data to structure.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. benchchem.com [benchchem.com]

- 3. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. rroij.com [rroij.com]

- 9. benchchem.com [benchchem.com]

- 10. books.rsc.org [books.rsc.org]

- 11. shimadzu.com [shimadzu.com]

- 12. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 13. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 14. azom.com [azom.com]

- 15. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

The Expanding Therapeutic Potential of Novel Thiazole-Containing Compounds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Recent research has yielded a plethora of novel thiazole-containing compounds with potent and selective activities against a range of therapeutic targets. This technical guide provides an in-depth analysis of the latest advancements in the biological evaluation of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Novel thiazole derivatives have emerged as significant candidates in oncology research, exhibiting potent cytotoxic effects against various cancer cell lines.[4][5][6][7][8] The anticancer activity of these compounds is often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and metastasis.

Inhibition of PI3K/mTOR and Tubulin Polymerization

A notable mechanism of action for several new thiazole derivatives is the dual inhibition of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[9][10] For instance, a series of novel thiazole compounds were synthesized and evaluated for their inhibitory activities against PI3Kα and mTOR. Compound 3b from this series demonstrated potent inhibition of PI3Kα with an IC50 value of 0.086 µM and mTOR with an IC50 value of 0.221 µM.[10] This dual inhibition leads to cell cycle arrest and induction of apoptosis.[9][10]

Another key strategy employed by thiazole-containing anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[7] A series of thiazole-naphthalene derivatives were designed as tubulin polymerization inhibitors, with compound 5b emerging as the most active, exhibiting IC50 values of 0.48 µM and 0.97 µM against MCF-7 and A549 cancer cell lines, respectively.[7] Mechanistic studies confirmed that compound 5b significantly inhibited tubulin polymerization with an IC50 value of 3.3 µM, arrested the cell cycle at the G2/M phase, and induced apoptosis in MCF-7 cells.[7]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative novel thiazole-containing compounds against various cancer cell lines.

| Compound ID | Cancer Cell Line | Biological Activity | IC50 (µM) | Reference |

| 3b | Leukemia HL-60(TB) | PI3Kα/mTOR Inhibition | PI3Kα: 0.086, mTOR: 0.221 | [9][10] |

| 3e | Leukemia HL-60(TB) | PI3Kα/mTOR Inhibition | - | [9] |

| 5b | MCF-7 (Breast) | Tubulin Polymerization Inhibition | 0.48 | [7] |

| 5b | A549 (Lung) | Tubulin Polymerization Inhibition | 0.97 | [7] |

| 4c | MCF-7 (Breast) | Cytotoxicity, VEGFR-2 Inhibition | 2.57 | [8] |

| 4c | HepG2 (Liver) | Cytotoxicity, VEGFR-2 Inhibition | 7.26 | [8] |

| 4 | MCF-7 (Breast) | Cytotoxicity | 5.73 | [5] |

| 3c | MCF-7 (Breast) | Cytotoxicity | 13.66 | [5] |

| S3P1c | - | Cytotoxicity | - | [6] |

| S3P2c | - | Cytotoxicity | - | [6] |

| S3P2d | - | Cytotoxicity | - | [6] |

| S3P3a | - | Cytotoxicity | - | [6] |

| S3P4d | - | Cytotoxicity | - | [6] |

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have historically played a crucial role in antimicrobial therapy, and recent research continues to highlight their potential.[3][11][12][13][14]

Newly synthesized heteroaryl(aryl) thiazole derivatives have demonstrated moderate to good antibacterial and antifungal activities.[15] For instance, compound 3 in one study exhibited the best antibacterial activity with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values in the range of 0.23–0.70 mg/mL and 0.47–0.94 mg/mL, respectively.[15] In terms of antifungal activity, compound 8 from the same series was the most potent, with MIC and MFC values of 0.08–0.23 mg/mL and 0.11–0.47 mg/mL, respectively.[15]

Another study focused on 1,3-thiazole and benzo[d]thiazole derivatives, where compounds 13 and 14 showed significant antibacterial and antifungal activity at concentrations of 50–75 µg/mL.[11] The mechanism of action for some of these compounds is predicted to be the inhibition of essential microbial enzymes like E. coli MurB and 14α-lanosterol demethylase.[15]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of representative novel thiazole-containing compounds.

| Compound ID | Microbial Strain | Activity | MIC (mg/mL) | MBC/MFC (mg/mL) | Reference |

| 3 | Various Bacteria | Antibacterial | 0.23–0.70 | 0.47–0.94 | [15] |

| 2 | Various Bacteria | Antibacterial | >0.17 | >0.23 | [15] |

| 9 | Various Bacteria | Antibacterial | >0.17 | >0.23 | [15] |

| 8 | Various Fungi | Antifungal | 0.08–0.23 | 0.11–0.47 | [15] |

| 9 | Various Fungi | Antifungal | 0.06–0.23 | 0.11–0.47 | [15] |

| 1 | Various Fungi | Antifungal | - | - | [15] |

| 13 | Gram+ve, Gram-ve Bacteria, Fungi | Antimicrobial | 0.05-0.075 | - | [11] |

| 14 | Gram+ve, Gram-ve Bacteria, Fungi | Antimicrobial | 0.05-0.075 | - | [11] |

| 11 | S. aureus, E. coli, A. niger | Antimicrobial | 0.150-0.200 | - | [11] |

| 12 | S. aureus, E. coli, A. niger | Antimicrobial | 0.125-0.150 | - | [11] |

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a major research focus. Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by targeting key enzymes in the inflammatory cascade such as cyclooxygenase (COX) and lipoxygenase (LOX).[16][17][18]

The arachidonic acid pathway, which involves COX and LOX enzymes, is a critical target for anti-inflammatory drugs.[16] Certain thiazole derivatives have shown potent anti-inflammatory activities by blocking LOX-5 and COX-2.[16] A recent study on newly synthesized thiazole derivatives showed that compound 3c exhibited the most significant anti-inflammatory activity, with up to 44% inhibition in a carrageenan-induced rat paw edema model.[17] This highlights the potential of thiazole-based compounds as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[17]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of representative novel thiazole-containing compounds.

| Compound ID | Animal Model | Assay | % Inhibition | Time Point | Reference |

| 3c | Rat | Carrageenan-induced paw edema | 44 | 3 hours | [17] |

| 3d | Rat | Carrageenan-induced paw edema | 41 | - | [17] |

| 3a | Rat | Carrageenan-induced paw edema | - | - | [17] |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the evaluation of novel thiazole-containing compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test thiazole compounds and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[8]

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reaction Mixture: A reaction mixture is prepared containing tubulin (e.g., >99% pure bovine brain tubulin), a polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9), and GTP.

-

Compound Addition: The test thiazole compound or a control (e.g., colchicine) is added to the reaction mixture.

-

Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

-

Monitoring Polymerization: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. This increase in absorbance is directly proportional to the amount of tubulin polymerization.

-

Data Analysis: The IC50 value for the inhibition of tubulin polymerization is calculated by comparing the rate of polymerization in the presence of the test compound to that of the control.[7]

Antimicrobial Susceptibility Testing (Microdilution Method)

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The test thiazole compound is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the wells showing no growth is subcultured onto agar plates. The lowest concentration that results in no growth on the subculture plates is the MBC/MFC.[15]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the thiazole compounds.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan (1% in saline) is administered into the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[17]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by novel thiazole compounds is crucial for understanding their mechanism of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: PI3K/mTOR signaling pathway and points of inhibition by novel thiazole compounds.

Caption: Experimental workflow for the tubulin polymerization inhibition assay.

Caption: Workflow for determining MIC and MBC/MFC of antimicrobial thiazole compounds.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jpionline.org [jpionline.org]

- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jchemrev.com [jchemrev.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 18. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide on the Potential Pharmacological Effects of 1-(Thiazol-2-yl)ethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological potential of 1-(thiazol-2-yl)ethanamine derivatives. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The 1-(thiazol-2-yl)ethanamine core, in particular, offers a versatile platform for the development of novel therapeutic agents across various disease areas, including oncology and infectious diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to facilitate further research and development in this promising area.

Core Pharmacological Activities

Derivatives of the 1-(thiazol-2-yl)ethanamine scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and microbiology. The structural versatility of this core allows for modifications that can be tailored to interact with a variety of biological targets.

Anticancer Potential

Thiazole-containing compounds are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of the cell cycle.[3][4] While direct studies on a wide range of 1-(thiazol-2-yl)ethanamine derivatives are emerging, research on structurally related analogs provides strong evidence for their potential as anticancer agents. For instance, derivatives featuring a hydrazono-ethyl linkage to a second thiazole ring have shown significant growth inhibition against various cancer cell lines.[5]

The proposed mechanism of anticancer action for many thiazole derivatives involves the modulation of key signaling pathways that are often dysregulated in cancer. One of the primary targets is the kinase family of enzymes, which play a crucial role in cell signaling and proliferation.[4] Inhibition of specific kinases can halt the uncontrolled growth of cancer cells. Furthermore, many thiazole derivatives have been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.[3][4]

Antimicrobial Activity

The thiazole moiety is a well-established pharmacophore in the development of antimicrobial agents.[6][7] Derivatives of 1-(thiazol-2-yl)ethanamine are anticipated to exhibit a broad spectrum of activity against various bacterial and fungal pathogens. The mechanism of action for antimicrobial thiazoles often involves the disruption of essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The amphiphilic nature of some thiazole derivatives facilitates their interaction with and disruption of microbial cell membranes.[7]

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the quantitative data for structurally related 1-(thiazol-2-yl)ethanamine derivatives, showcasing their anticancer and antimicrobial activities.

Table 1: Anticancer Activity of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole Derivatives [5]

| Compound ID | Modification | Cell Line | IC50 (µM) |

| 11b | 4-(4-Methoxyphenyl)thiazol-2-yl | HepG2 | > 50 |

| 11c | 4-(4-Chlorophenyl)thiazol-2-yl | HepG2 | 9.86 ± 0.78 |

| 11e | 4-(4-Nitrophenyl)thiazol-2-yl | HepG2 | > 50 |

| 4c | Not specified in abstract | HCT-116 | 3.80 ± 0.80 |

| 4d | Not specified in abstract | HCT-116 | 3.65 ± 0.90 |

| 8c | Not specified in abstract | HCT-116 | 3.16 ± 0.90 |

Table 2: Antimicrobial Activity of 2-Amino Thiazole Derivatives [6]

| Compound ID | Bacterial/Fungal Strain | Concentration (µg/ml) | Zone of Inhibition (mm) |

| Compound A | Bacillus subtilis | 50 | 14 |

| 100 | 18 | ||

| Escherichia coli | 50 | 12 | |

| 100 | 16 | ||

| Aspergillus niger | 50 | 13 | |

| 100 | 17 | ||

| Candida albicans | 50 | 15 | |

| 100 | 19 | ||

| Compound B | Bacillus subtilis | 50 | 16 |

| 100 | 20 | ||

| Escherichia coli | 50 | 14 | |

| 100 | 18 | ||

| Aspergillus niger | 50 | 15 | |

| 100 | 19 | ||

| Candida albicans | 50 | 17 | |

| 100 | 21 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide exemplary experimental protocols for the synthesis and biological evaluation of 1-(thiazol-2-yl)ethanamine derivatives, adapted from literature on related compounds.

General Synthesis of N-Substituted 1-(Thiazol-2-yl)ethanamine Derivatives

This protocol outlines a general method for the synthesis of N-substituted 1-(thiazol-2-yl)ethanamine derivatives, which can be adapted from patent literature describing the preparation of similar thiazole compounds.[8]

Materials:

-

1-(Thiazol-2-yl)ethanamine

-

Appropriate aldehyde or ketone

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Acetic acid (as a catalyst)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 1-(thiazol-2-yl)ethanamine (1.0 eq) in the chosen solvent, add the aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-substituted 1-(thiazol-2-yl)ethanamine derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability, which is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.[5]

Materials:

-

Cancer cell lines (e.g., HCT-116, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[6]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Positive control antibiotic/antifungal

-

Resazurin or other viability indicators (optional)

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microbial strain and add it to each well.

-

Include a positive control (microbe with a known effective antibiotic/antifungal) and a negative control (microbe with no compound).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability indicator.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the pharmacological evaluation of 1-(thiazol-2-yl)ethanamine derivatives.

Caption: Workflow for Anticancer Evaluation.

Caption: Potential Anticancer Signaling Pathways.

Caption: Workflow for Antimicrobial Evaluation.

References

- 1. media.neliti.com [media.neliti.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. PROCESS FOR PREPARING THIAZOLE DERIVATIVES - Patent 3148993 [data.epo.org]

Unraveling the Molecular Mechanisms of 1-(Thiazol-2-yl)ethanamine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-(Thiazol-2-yl)ethanamine scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the mechanisms of action of these compounds, focusing on their interactions with key biological targets implicated in cancer, neurological disorders, and microbial infections. This document summarizes quantitative data, provides detailed experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate further research and drug development efforts.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of various 1-(Thiazol-2-yl)ethanamine analogs and related thiazole derivatives against several key biological targets. This data provides a comparative overview of their potency and selectivity.

| Compound ID/Reference | Target | Assay Type | IC50/Ki/MIC |

| VEGFR-2 Inhibitors | |||

| Thiazole Derivative 5 | VEGFR-2 | Kinase Assay | 0.044 µM[1] |

| Thiazole Derivative 11b | VEGFR-2 | Kinase Assay | Potent Activity |

| Thiazole-based sulfonamide M5 | MCF-7 cells | Cytotoxicity Assay | 18.53 µg/ml[2] |

| Thiazolidine-2,4-dione 22 | VEGFR-2 | Kinase Assay | 0.079 µM[3] |

| Thiazolyl Coumarin 6d | VEGFR-2 | Kinase Assay | 10.5 µM[4] |

| Carbonic Anhydrase Inhibitors | |||

| Thiazole-methylsulfonyl 2a | hCA I | Enzyme Inhibition | 39.38 µM |

| Thiazole-methylsulfonyl 2a | hCA II | Enzyme Inhibition | 39.16 µM |

| Thiazole-methylsulfonyl 2h | hCA I | Enzyme Inhibition | 198.04 µM |

| Thiazole-methylsulfonyl 2h | hCA II | Enzyme Inhibition | 86.64 µM[5] |

| Morpholine-thiazole 24 | bCA-II | Enzyme Inhibition | 14.68 µM[6] |

| Acetylcholinesterase Inhibitors | |||

| Thiazolylhydrazone 2i | AChE | Enzyme Inhibition | 0.028 µM[7] |

| Thiazole-based derivative 10 | AChE | Enzyme Inhibition | 103.24 nM[8] |

| Thiazole-based derivative 16 | AChE | Enzyme Inhibition | 108.94 nM[8] |

| Antimicrobial Activity | |||

| 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivative | E. coli | MIC | Strong Activity |

Key Biological Targets and Signaling Pathways

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in Angiogenesis

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[9][10] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways.[11][12][13] These pathways ultimately promote endothelial cell proliferation, migration, and survival. 1-(Thiazol-2-yl)ethanamine analogs have been identified as potent inhibitors of VEGFR-2 kinase activity, thereby blocking the downstream signaling events and inhibiting angiogenesis.

Carbonic Anhydrase IX in Tumor Microenvironment

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many types of solid tumors and is induced by hypoxia.[14] It plays a crucial role in maintaining the intracellular pH of cancer cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[15] This activity helps cancer cells to survive and proliferate in the acidic tumor microenvironment.[15] Inhibition of CA IX can disrupt pH regulation, leading to apoptosis and reduced tumor growth and invasion.[16] Thiazole-containing compounds have been investigated as inhibitors of carbonic anhydrases.

Acetylcholinesterase in Alzheimer's Disease

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[17] In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in ACh, contributing to cognitive decline.[18][19] AChE inhibitors increase the levels of ACh in the synaptic cleft by preventing its breakdown, thereby enhancing cholinergic neurotransmission.[19][20] Certain 1-(Thiazol-2-yl)ethanamine analogs have shown potent inhibitory activity against AChE, suggesting their potential as therapeutic agents for Alzheimer's disease.

Detailed Experimental Protocols

VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of 1-(Thiazol-2-yl)ethanamine analogs against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

ATP

-

VEGFR-2 specific substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test compounds (1-(Thiazol-2-yl)ethanamine analogs) dissolved in DMSO

-

Kinase-Glo™ Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 96-well plates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept below 1%.

-

In a 96-well plate, add 5 µL of the test compound dilution to each well. For positive control (100% activity) and blank (no enzyme) wells, add 5 µL of kinase buffer with the same DMSO concentration.

-

Add 10 µL of a solution containing the VEGFR-2 enzyme in kinase buffer to all wells except the blank wells.

-

Add 10 µL of kinase buffer to the blank wells.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP in kinase buffer to all wells. The final ATP concentration should be at or near its Km for VEGFR-2.

-

Incubate the plate at 30°C for 45-60 minutes.[21]

-

After incubation, add 25 µL of Kinase-Glo™ Reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

The "Blank" value is subtracted from all other readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric method to screen for inhibitors of carbonic anhydrase activity.

Materials:

-

Purified carbonic anhydrase (e.g., bovine CA-II or human recombinant CA IX)

-

Assay Buffer (e.g., 10 mM Tris-SO₄, pH 7.4)

-

Substrate: p-nitrophenyl acetate (pNPA)

-

Test compounds (thiazole derivatives) dissolved in DMSO

-

Acetazolamide (standard inhibitor)

-

96-well clear, flat-bottom microplate

-

Spectrophotometric microplate reader

Procedure:

-

Prepare a working solution of the carbonic anhydrase enzyme in the assay buffer.

-

Prepare serial dilutions of the test compounds and acetazolamide in the assay buffer. The final DMSO concentration should be kept low.

-

In a 96-well plate, add 80 µL of the CA enzyme working solution to the sample and enzyme control wells. Add 90 µL of assay buffer to the blank wells.

-

Add 10 µL of the test compound dilutions to the sample wells. Add 10 µL of the solvent to the enzyme control and blank wells. Add 10 µL of acetazolamide to the inhibitor control wells.

-

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of the pNPA substrate to all wells.

-

Immediately measure the absorbance at 405 nm in a kinetic mode for 10-20 minutes at room temperature.

-

Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the curve.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring AChE activity and screening for its inhibitors.[22][23]

Materials:

-

Purified acetylcholinesterase (e.g., from electric eel)

-

Assay Buffer (0.1 M phosphate buffer, pH 8.0)

-

Substrate: Acetylthiocholine iodide (ATCI)

-

Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Test compounds (1-(Thiazol-2-yl)ethanamine analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Donepezil or Tacrine (standard inhibitors)

-

96-well clear, flat-bottom microplate

-

Spectrophotometric multiwell plate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer.

-

Prepare serial dilutions of the test compounds and standard inhibitors in the assay buffer.

-

In a 96-well plate, set up the following reactions:

-

Blank: 150 µL Assay Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

-

Test Sample: 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

-

-

Pre-incubate the plate for 10-15 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

-

Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

- 1. Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03385J [pubs.rsc.org]

- 7. Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer’s Disease [mdpi.com]

- 8. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. biorbyt.com [biorbyt.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. metrotechinstitute.org [metrotechinstitute.org]

- 20. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

CAS number and molecular information for 1-(Thiazol-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and molecular information for 1-(Thiazol-2-yl)ethanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific compound, this guide also includes general methodologies for the synthesis and biological evaluation of related thiazole derivatives.

Molecular and Physicochemical Data

Quantitative data for 1-(Thiazol-2-yl)ethanamine is summarized in the table below. It is important to note that while the molecular formula and weight are definitive, a specific CAS number for the free base is not consistently reported in public databases. The most frequently cited CAS number is for its hydrochloride salt.

| Property | Value | Source |

| CAS Number (HCl Salt) | 947662-64-8 | [1] |

| Molecular Formula | C₅H₈N₂S | [2] |

| Molecular Weight | 128.19 g/mol | [2] |

| Canonical SMILES | CC(N)C1=NC=CS1 | Inferred from structure |

| InChI Key | Inferred from structure | Inferred from structure |

Synthesis and Experimental Protocols

The synthesis of 2-aminothiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis.[2] This method involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. For the specific synthesis of 1-(Thiazol-2-yl)ethanamine, a plausible approach involves the reaction of a 1-halo-1-thiazolylethane derivative or the reduction of 1-(thiazol-2-yl)ethanone.

Proposed Synthetic Pathway: Reductive Amination of 1-(Thiazol-2-yl)ethanone

A viable and common method for the synthesis of amines is the reductive amination of a corresponding ketone. This pathway offers good yields and stereochemical control if a chiral reducing agent is employed.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-(thiazol-2-yl)ethanone (1 equivalent) in an appropriate solvent such as methanol or ethanol, add a primary amine source, for example, ammonium acetate or ammonia in ethanol (excess, ~10 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents), portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

-

Extraction: Partition the residue between an aqueous solution of sodium bicarbonate and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-(Thiazol-2-yl)ethanamine.

Biological Activity and Signaling Pathways

While the thiazole moiety is a common scaffold in a multitude of biologically active compounds with activities ranging from antimicrobial to anticancer, there is a lack of specific biological data for 1-(Thiazol-2-yl)ethanamine in the public domain.[3][4] Thiazole derivatives have been reported to act as inhibitors of various enzymes and as antagonists for certain receptors.[3]

Given the structural similarity to other bioactive small molecules, it is plausible that 1-(Thiazol-2-yl)ethanamine could be a valuable starting point for the development of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.

A general workflow for screening the biological activity of a novel compound like 1-(Thiazol-2-yl)ethanamine is outlined below.

Conclusion

1-(Thiazol-2-yl)ethanamine represents a chemical entity with potential for further investigation in the field of drug discovery. This guide provides the foundational chemical information and outlines plausible synthetic and screening methodologies. The lack of specific biological data highlights an opportunity for novel research to explore the therapeutic potential of this and related compounds. Researchers are encouraged to utilize the provided protocols as a starting point for their investigations into the properties and applications of 1-(Thiazol-2-yl)ethanamine.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

Physical and chemical properties of 1-(Thiazol-2-yl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties, proposed experimental protocols, and potential biological significance of 1-(Thiazol-2-yl)ethanamine hydrochloride. The information is intended to support research and development activities in medicinal chemistry and pharmacology.

Chemical Identity and Physical Properties

1-(Thiazol-2-yl)ethanamine hydrochloride is a chiral amine containing a thiazole heterocyclic ring. It exists as a racemic mixture and as individual enantiomers. For clarity, this guide distinguishes between the racemic form, the (R)-enantiomer, and its structural isomer, 2-(thiazol-2-yl)ethanamine, which is commonly found as a dihydrochloride salt.

Table 1: Core Physical and Chemical Properties

| Property | 1-(Thiazol-2-yl)ethanamine HCl (Racemic) | (R)-1-(Thiazol-2-yl)ethanamine HCl | 2-(Thiazol-2-yl)ethanamine •2HCl |

| CAS Number | 947662-64-8 | 1427063-33-9 | 18453-07-1 |

| Molecular Formula | C₅H₉ClN₂S | C₅H₉ClN₂S | C₅H₁₀Cl₂N₂S |

| Molecular Weight | 164.66 g/mol | 164.66 g/mol | 201.12 g/mol [1] |

| Appearance | White to off-white solid | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available (decomposes) | Data not available (decomposes) | Data not available (decomposes) |

| Solubility | Water solubility enhanced by HCl salt form | Water solubility enhanced by HCl salt form | Data not available |

| pKa | Data not available | Data not available | Data not available |

| Storage | Inert atmosphere, Room Temperature | Sealed in dry, Room Temperature | Inert atmosphere, Room Temperature |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ||

| Thiazole H-4 | 7.6 - 7.8 | Doublet, deshielded by adjacent sulfur and nitrogen atoms. |

| Thiazole H-5 | 7.2 - 7.4 | Doublet, coupled to H-4. |

| CH-NH₃⁺ | 4.5 - 4.8 | Quartet, deshielded by the thiazole ring and the protonated amine. |

| CH₃ | 1.6 - 1.8 | Doublet, coupled to the methine proton. |

| NH₃⁺ | 8.0 - 9.0 | Broad singlet, exchangeable with D₂O. |

| ¹³C NMR | ||

| Thiazole C-2 | 168 - 172 | Quaternary carbon, significantly deshielded by N and S. |

| Thiazole C-4 | 142 - 145 | Deshielded aromatic carbon. |

| Thiazole C-5 | 120 - 125 | Aromatic carbon. |

| CH-NH₃⁺ | 50 - 55 | Aliphatic carbon attached to the thiazole ring and nitrogen. |

| CH₃ | 18 - 22 | Aliphatic carbon. |

Note: Predictions are based on standard chemical shift values and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

The following sections detail proposed methodologies for the synthesis and analysis of 1-(Thiazol-2-yl)ethanamine hydrochloride, based on established chemical principles for similar molecules.

Synthesis via Reductive Amination

A common and effective method for the synthesis of 1-(Thiazol-2-yl)ethanamine is the reductive amination of the corresponding ketone, 2-acetylthiazole. This precursor is commercially available.

Protocol:

-

Imine Formation: In a round-bottom flask, dissolve 2-acetylthiazole (1.0 eq) in methanol. Add ammonium acetate (10 eq) and stir the mixture at room temperature for 2-4 hours to form the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Quench the reaction by the slow addition of 2M HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with 2M NaOH to a pH > 12 and extract the product with dichloromethane (3 x 50 mL).

-

Purification of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Thiazol-2-yl)ethanamine free base. This can be purified further by silica gel column chromatography.

-

Salt Formation: Dissolve the purified free base in diethyl ether and add a stoichiometric amount of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(Thiazol-2-yl)ethanamine hydrochloride as a solid.

Analytical Method: Chiral HPLC

To analyze the enantiomeric purity of 1-(Thiazol-2-yl)ethanamine hydrochloride, a chiral High-Performance Liquid Chromatography (HPLC) method is required. Polysaccharide-based chiral stationary phases are often effective for the separation of chiral amines.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based column (e.g., CHIRALPAK® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine or ethylenediamine) is typically added to the mobile phase to improve peak shape and resolution for basic analytes. A typical starting mobile phase could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the thiazole ring absorbs (e.g., 254 nm).

-

Sample Preparation: Prepare a standard solution of the racemic 1-(Thiazol-2-yl)ethanamine hydrochloride in the mobile phase at a concentration of approximately 1 mg/mL. Prepare samples of enantiomerically enriched or pure material in the same manner.

-

Analysis: Inject the racemic standard to determine the retention times of the two enantiomers and to establish resolution. Subsequently, inject the test samples to determine their enantiomeric excess.

Biological Activity and Signaling Pathway

Potential as a Selective Serotonin Reuptake Inhibitor (SSRI)

There are indications that (R)-1-(Thiazol-2-yl)ethanamine hydrochloride may function as a selective serotonin reuptake inhibitor (SSRI). SSRIs are a widely used class of drugs for the treatment of depression and anxiety disorders.

The primary mechanism of action for SSRIs is the blockade of the serotonin transporter (SERT) in the presynaptic neuron terminal.[2][3] This inhibition prevents the reabsorption of serotonin (5-hydroxytryptamine or 5-HT) from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission to the postsynaptic neuron.[3] The therapeutic effects of SSRIs are generally not immediate and are thought to involve long-term neuroadaptive changes, including the desensitization of serotonin autoreceptors and alterations in gene expression related to neuroplasticity.[3]

Conclusion

1-(Thiazol-2-yl)ethanamine hydrochloride represents a chiral molecule of interest for further investigation, particularly its (R)-enantiomer, which shows potential as a selective serotonin reuptake inhibitor. While a complete experimental dataset for its physical and chemical properties is not yet publicly available, this guide provides a solid foundation based on known chemical principles and data from related compounds. The proposed synthetic and analytical protocols offer a starting point for researchers to produce and characterize this compound, paving the way for more detailed pharmacological and toxicological studies.

References

The Synthesis of Novel Bioactive Thiazol-2-amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatile nature allows for a wide range of chemical modifications, leading to derivatives with significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the synthesis of new bioactive thiazol-2-amines, focusing on key experimental protocols, quantitative biological data, and the underlying signaling pathways.

Core Synthetic Methodologies

The construction of the thiazol-2-amine core is most famously achieved through the Hantzsch thiazole synthesis. This method, along with its modern variations, remains a cornerstone for generating a diverse library of these compounds. The fundamental reaction involves the condensation of an α-haloketone with a thiourea derivative.[1]

Hantzsch Thiazole Synthesis

The classical Hantzsch synthesis provides a straightforward route to 2-aminothiazoles. The reaction proceeds by nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring.

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis [2]

-

To a solution of the appropriate α-bromoethanone derivative in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of the substituted thiourea.[2]

-

The reaction mixture is then heated, typically at temperatures ranging from 70°C to reflux, for a period of 2 to 14 hours.[2][3]

-

Reaction progress is monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product hydrobromide salt.[2]

-